2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxamide
Overview
Description
Preparation Methods
The synthesis of 2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxamide typically involves the iodination of a pyridine derivative followed by amide formation. One common synthetic route includes the following steps:
Iodination: A pyridine derivative is iodinated using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Amide Formation: The iodinated pyridine is then reacted with an amine, such as ammonia or a primary amine, under acidic or basic conditions to form the carboxamide.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carboxamide group would yield an amine.
Scientific Research Applications
2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups allow it to form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The iodine atom may also play a role in its biological activity by facilitating interactions with iodine-sensitive targets .
Comparison with Similar Compounds
2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxamide can be compared with other similar compounds, such as:
2-Hydroxy-5-iodo-6-methylpyridine: This compound lacks the carboxamide group, which may result in different chemical and biological properties.
2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carbonitrile:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
5-iodo-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2O2/c1-3-5(7(10)12)8(13)11-4(2)6(3)9/h1-2H3,(H2,10,12)(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDUMZNVHUPYTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1I)C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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